molecular formula C7H10F2O B13340072 1-Allyl-3,3-difluorocyclobutan-1-ol

1-Allyl-3,3-difluorocyclobutan-1-ol

Cat. No.: B13340072
M. Wt: 148.15 g/mol
InChI Key: VYADTCAJZPFEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3,3-difluorocyclobutan-1-ol is a high-purity chemical building block designed for professional research and development applications. This compound features a cyclobutane ring system incorporating both a hydroxyl group and two fluorine atoms at the 3-position, alongside an allyl chain. The presence of these multiple functional groups makes it a versatile intermediate for constructing more complex molecules, particularly in pharmaceutical and agrochemical research. The allyl group offers a handle for further chemical transformations through reactions such as cross-couplings or oxidations. The geminal difluoro motif on the cyclobutane ring is of significant interest, as it can be used to modulate the compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design. This product is intended for use by qualified laboratory professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

3,3-difluoro-1-prop-2-enylcyclobutan-1-ol

InChI

InChI=1S/C7H10F2O/c1-2-3-6(10)4-7(8,9)5-6/h2,10H,1,3-5H2

InChI Key

VYADTCAJZPFEFR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CC(C1)(F)F)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 1 Allyl 3,3 Difluorocyclobutan 1 Ol

Transformations of the 3,3-Difluorocyclobutane Ring System

Functionalization at Other Ring Positions

The functionalization of the 3,3-difluorocyclobutanol (B1322468) ring system at positions other than the hydroxyl-bearing carbon presents a synthetic challenge due to the inherent stability of the C-F bonds and the strain of the four-membered ring. However, strategic approaches have been developed to introduce functionality.

One key strategy involves leveraging the reactivity of the hydroxyl group to generate intermediates that can undergo further reactions. For instance, treatment of 3,3-difluorocyclobutanol derivatives with an iron(III) chloride catalyst can generate carbocation intermediates. These electrophilic species can then react with various nucleophiles, such as arenes, thiols, and azides, to yield 1,1-disubstituted gem-difluorocyclobutanes. acs.org While this functionalizes the C1 position, it demonstrates the utility of activating the alcohol for subsequent transformations.

Radical-mediated reactions offer another avenue for functionalization. Inspired by the work of Suga and Ukaji, treatment of a difluorocyclobutanol with titanium(IV) chloride, manganese, and collidine can induce homolytic cleavage of the C–O bond. acs.org This generates a difluorocyclobutyl radical, which can then participate in Giese additions to activated alkenes like acrylonitrile, effectively creating a new carbon-carbon bond at the C1 position. acs.org

While direct functionalization of the C2 or C4 positions of the 1-allyl-3,3-difluorocyclobutane ring remains a significant hurdle, the existing methods for modifying the C1 position provide access to a diverse range of derivatives. These derivatives can then potentially undergo further transformations, opening up avenues to more complex molecular architectures.

Exploration of Catalytic Transformations and Selectivity

The presence of both an allylic alcohol and a gem-difluorocyclobutane moiety in 1-allyl-3,3-difluorocyclobutan-1-ol makes it a versatile substrate for various catalytic transformations, aiming for high levels of selectivity.

Transition metal catalysis provides a powerful toolkit for the functionalization of complex molecules. For allylic alcohols, iron-catalyzed transfer hydrogenation using isopropanol (B130326) as a hydrogen source offers a method for the saturation of the allyl double bond. nih.gov This reaction typically proceeds with good yields and employs a bench-stable iron complex as a precatalyst. nih.gov

The development of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. rsc.org While specific examples with this compound are not extensively documented, the principles of reactions like the Suzuki-Miyaura coupling suggest potential applications. For instance, derivatives of this alcohol bearing a halide handle could undergo palladium-catalyzed cross-coupling with boronic acids to introduce new carbon-carbon bonds. acs.org The stability of the difluorocyclobutane motif under such conditions has been demonstrated. acs.org

Furthermore, the dehydrogenation of allylic alcohols, often catalyzed by transition metals, can generate α,β-unsaturated carbonyl compounds. nih.gov These intermediates are valuable for subsequent transformations, including conjugate additions. nih.gov

Catalytic SystemTransformationPotential Product
Iron(0) Complex / K₂CO₃ / IsopropanolTransfer Hydrogenation1-(3,3-Difluorocyclobutyl)propan-1-ol
Palladium Catalyst / BaseSuzuki-Miyaura Coupling (on halide derivative)1-(Aryl-allyl)-3,3-difluorocyclobutan-1-ol

Organocatalysis and biocatalysis have emerged as powerful strategies for achieving high levels of enantioselectivity in chemical transformations. researchgate.net For a chiral molecule like this compound, these methods can be employed to achieve kinetic resolution or to introduce new stereocenters with high control.

Organocatalytic methods, using small organic molecules as catalysts, have been successfully applied to the asymmetric synthesis of molecules containing difluoroalkyl groups. rsc.orgnih.gov For example, cinchona alkaloid-derived amines have been used to promote asymmetric Robinson annulations to produce fluorinated cyclohexenones with excellent enantiomeric excess. nih.gov While direct application to this compound is yet to be reported, the principles of enamine and iminium ion catalysis could potentially be adapted for its functionalization.

Biocatalysis, which utilizes enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.gov The oxidation of allylic alcohols can be achieved using cytochrome P450 enzymes, which have been shown to selectively oxidize the alcohol to the corresponding α,β-unsaturated ketone without affecting the double bond. nih.gov This enzymatic approach could provide a green and efficient route to functionalized derivatives of this compound.

Catalytic ApproachPotential TransformationKey Advantage
Organocatalysis (e.g., Cinchona alkaloids)Asymmetric functionalization of the allyl groupHigh enantioselectivity, metal-free
Biocatalysis (e.g., Cytochrome P450)Selective oxidation of the alcoholHigh selectivity, mild reaction conditions

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing existing reactions and developing new synthetic methodologies. The reactivity of this compound is governed by the interplay of its functional groups and the strained cyclobutane (B1203170) ring.

The formation of a carbocation at the C1 position, through protonation of the hydroxyl group and subsequent loss of water, is a key mechanistic pathway. libretexts.org This carbocation can be stabilized by the adjacent allyl group. However, the presence of the strained four-membered ring can also lead to ring-expansion or ring-contraction rearrangements. wikipedia.orgchemistrysteps.com For instance, a Wagner-Meerwein shift could lead to the formation of a more stable five-membered ring. libretexts.org

The mechanism for the dehydration of alcohols to alkenes can proceed through either an E1 or E2 pathway, depending on the substrate and reaction conditions. For a tertiary alcohol like this compound, an E1 mechanism involving a carbocation intermediate is likely. libretexts.org

In radical reactions, the initial formation of a difluorocyclobutyl radical at C1 is the key step. acs.org This radical can then undergo various transformations, such as addition to multiple bonds. The stability of the radical and the stereochemical outcome of the reaction are important mechanistic considerations.

The mechanism of transition metal-catalyzed reactions often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org In the case of biocatalytic oxidations with cytochrome P450, the mechanism is thought to involve a gem-diol intermediate, formed after initial hydrogen abstraction from the alcohol. nih.gov

Reaction TypeKey IntermediatePotential Rearrangement
Acid-catalyzed dehydrationCarbocationRing expansion/contraction
Radical-mediated C-C bond formationDifluorocyclobutyl radical-
Transition metal-catalyzed cross-couplingOrganometallic species-
Biocatalytic oxidationgem-Diol-

Advanced Spectroscopic and Structural Characterization of 1 Allyl 3,3 Difluorocyclobutan 1 Ol

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute ConfigurationFor chiral molecules, this section would have discussed the use of chiroptical techniques like Electronic Circular Dichroism (ECD). The analysis of the ECD spectrum, potentially in conjunction with quantum chemical calculations, would have been used to determine the enantiomeric purity and assign the absolute configuration of the stereocenter at the carbinol carbon.

Due to the absence of any empirical or computational data for 1-Allyl-3,3-difluorocyclobutan-1-ol in the surveyed scientific domain, the generation of the requested detailed and informative article is not possible. The strict adherence to the provided outline and the exclusion of data from non-specified compounds prevent the substitution of information from analogous molecules.

Computational Chemistry and Theoretical Investigations of 1 Allyl 3,3 Difluorocyclobutan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 1-allyl-3,3-difluorocyclobutan-1-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to model its molecular orbitals, charge distribution, and thermodynamic stability.

Key areas of investigation would include the impact of the electron-withdrawing fluorine atoms on the cyclobutane (B1203170) ring and the adjacent hydroxyl and allyl groups. These calculations would elucidate the polarization of covalent bonds, particularly the C-F and C-O bonds, and the resulting molecular dipole moment. The calculated electronic potential surface would highlight regions of positive and negative charge, offering insights into intermolecular interactions and reactivity.

Table 1: Representative Theoretical Data for 3,3-difluorocyclobutanol (B1322468)

PropertyValueSource
Molecular Weight108.09 g/mol PubChem nih.gov
IUPAC Name3,3-difluorocyclobutan-1-olPubChem nih.gov
InChIKeyBFLCYDVYEGKWSQ-UHFFFAOYSA-NPubChem nih.gov
Canonical SMILESC1C(CC1(F)F)OPubChem nih.gov

This data is for the parent alcohol, 3,3-difluorocyclobutanol, and serves as a baseline for understanding the energetic properties of the title compound.

Conformational Analysis and Ring Dynamics Simulations

The four-membered ring of cyclobutane is not planar and undergoes a puckering motion. The substitution pattern in this compound, with a gem-difluoro group and an allyl alcohol moiety, will significantly influence the ring's conformational preferences.

Conformational analysis, likely performed using a combination of molecular mechanics and higher-level quantum chemical methods, would aim to identify the most stable puckered conformations of the cyclobutane ring. The orientation of the allyl and hydroxyl groups relative to the ring (axial vs. equatorial-like positions) would be a key focus. The interplay of steric hindrance and electronic effects, such as dipole-dipole interactions between the C-F and C-O bonds, would be critical in determining the lowest energy conformers. researchgate.netnih.gov Molecular dynamics simulations could provide further insights into the ring-puckering dynamics and the flexibility of the allyl side chain.

Table 2: Factors Influencing Conformational Preference in Fluorinated Rings

FactorDescriptionExpected Influence on this compound
Steric Hindrance Repulsive interactions between bulky groups.The allyl and hydroxyl groups will likely adopt positions that minimize steric clash with each other and the fluorine atoms.
Dipole-Dipole Interactions Interactions between polar bonds.The C-F and C-O bond dipoles will orient to minimize electrostatic repulsion, influencing the ring pucker and substituent orientation. nih.gov
Hyperconjugation Stabilizing interactions involving electron donation from a filled orbital to an adjacent empty orbital.Interactions between C-H or C-C bonding orbitals and the antibonding orbitals of the C-F bonds (σ -> σ*) can contribute to conformational stability. researchgate.net
Intramolecular Hydrogen Bonding Potential for hydrogen bonding between the hydroxyl proton and the fluorine atoms or the pi-system of the allyl group.This could lock the molecule into a specific conformation, significantly lowering its energy.

Reaction Pathway Modeling and Transition State Characterization

The presence of both a tertiary alcohol and an alkene (the allyl group) makes this compound a candidate for various chemical transformations. Computational modeling can be used to explore the mechanisms of these potential reactions.

For example, the dehydration of the tertiary alcohol to form various diene products could be investigated. Quantum chemical calculations would be used to locate the transition state structures for different possible elimination pathways. By calculating the activation energies for these pathways, the most likely reaction mechanism and the expected product distribution could be predicted. Similarly, the reactivity of the allyl double bond in reactions such as electrophilic addition could be modeled.

Theoretical Studies of Fluorine Effects on Molecular Conformation and Reactivity

The gem-difluoro group at the 3-position of the cyclobutane ring is expected to have a profound impact on the molecule's properties. Theoretical studies would aim to systematically dissect these "fluorine effects."

One approach is to perform comparative computational analyses of this compound against its non-fluorinated and mono-fluorinated analogs. This would allow for the quantification of the energetic and geometric consequences of gem-difluorination. Key aspects to investigate include the puckering amplitude of the cyclobutane ring, the bond lengths and angles within the ring, and the rotational barriers of the substituent groups. In terms of reactivity, the electron-withdrawing nature of the fluorine atoms would be expected to influence the acidity of the hydroxyl proton and the nucleophilicity of the allyl double bond.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

For this compound, key spectroscopic parameters that could be calculated include:

NMR Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculated shifts for different conformers could be averaged based on their predicted populations to provide a value that can be compared to an experimental spectrum.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra. The vibrational modes associated with the C-F, O-H, and C=C stretching frequencies would be of particular interest and would be sensitive to the molecule's conformation.

A strong correlation between the predicted and experimentally obtained spectra would provide confidence in the accuracy of the computational model and the understanding of the molecule's structure and dynamics.

Applications of 1 Allyl 3,3 Difluorocyclobutan 1 Ol As a Synthetic Scaffold and Intermediate

Utility as a Versatile Building Block in Complex Molecule Synthesis

While specific, published total syntheses incorporating 1-Allyl-3,3-difluorocyclobutan-1-ol are not extensively documented, its structural components suggest a high degree of utility. The allyl group serves as a versatile handle for a wide array of chemical transformations. These include, but are not limited to, oxidation (e.g., ozonolysis, dihydroxylation), reduction, cross-metathesis, and hydroboration-oxidation, allowing for the introduction of diverse functional groups.

The tertiary alcohol can be used as a nucleophile or, following conversion to a suitable leaving group, can facilitate substitution or elimination reactions. The cyclobutane (B1203170) ring itself provides a rigid scaffold that can be used to control the spatial orientation of substituents, a critical aspect in the design of biologically active molecules. The parent compound, 3,3-Difluorocyclobutan-1-ol , serves as a foundational precursor from which the title compound can be synthesized, typically through the addition of an allyl nucleophile (e.g., allylmagnesium bromide) to the corresponding ketone.

Precursor for the Stereoselective Synthesis of Chiral Compounds

The prochiral nature of This compound (if synthesized from an achiral precursor) or the potential for its synthesis in an enantiomerically enriched form makes it a valuable starting material for stereoselective synthesis. The double bond of the allyl group is a key site for introducing chirality.

Potential Stereoselective Transformations:

Asymmetric Dihydroxylation: Using catalysts like those derived from osmium and chiral ligands (e.g., Sharpless asymmetric dihydroxylation), the allyl group can be converted into a chiral diol.

Asymmetric Epoxidation: Chiral epoxidation methods can transform the alkene into a stereodefined epoxide, which is a versatile intermediate for further functionalization.

Enzymatic Reactions: Lipases and other enzymes could potentially be used for the kinetic resolution of racemic This compound through stereoselective esterification of the hydroxyl group.

These transformations would yield chiral, highly functionalized difluorocyclobutane derivatives, which are valuable for constructing complex target molecules with precise stereochemical control.

Role in the Development of Novel Methodologies in Organic Synthesis

The unique structure of This compound makes it an interesting substrate for testing and developing new synthetic methods. For instance, its rigid framework is suitable for studying the influence of fluorine atoms on the reactivity and selectivity of ring-opening or ring-expansion reactions. The development of methods for the diastereoselective addition of various reagents to the allyl group, influenced by the adjacent stereocenter and the fluorine atoms, represents a fertile area for methodological research.

Potential as a Functionalized Intermediate for Advanced Materials (e.g., polymerizable esters)

The hydroxyl group of This compound can be readily converted into esters bearing polymerizable functionalities, such as acrylates or methacrylates. The resulting monomers would contain the difluorocyclobutyl moiety, which could impart desirable properties to the final polymer.

Table of Potential Polymerizable Esters and Their Properties:

Monomer NameStructure of Ester GroupPotential Polymer Properties
1-Allyl-3,3-difluorocyclobutyl acrylate (B77674)-C(O)CH=CH₂Increased thermal stability, low refractive index, hydrophobicity, weather resistance.
1-Allyl-3,3-difluorocyclobutyl methacrylate-C(O)C(CH₃)=CH₂Similar to acrylate but with potentially higher glass transition temperature and hardness.

The incorporation of fluorinated groups is a well-established strategy for enhancing the performance of polymers, including improving their chemical resistance, lowering their surface energy, and enhancing their thermal stability. The dual presence of the allyl group in these monomers also offers a site for post-polymerization modification, allowing for the synthesis of advanced functional materials.

Future Directions and Emerging Research Avenues for 1 Allyl 3,3 Difluorocyclobutan 1 Ol

Development of More Sustainable and Atom-Economical Synthetic Routes

The advancement of green chemistry principles is paramount for the future of chemical synthesis. For 1-Allyl-3,3-difluorocyclobutan-1-ol, a key area of future research will be the development of more sustainable and atom-economical synthetic routes. Current multistep syntheses can be resource-intensive, and streamlining these processes is a critical goal.

Exploration of Novel Reactivity Modalities and Cascade Reactions

The unique structural features of this compound—the strained four-membered ring, the nucleophilic hydroxyl group, and the electrophilically susceptible allyl group—offer a rich landscape for exploring novel reactivity. Future research will undoubtedly delve into uncovering new transformations that leverage these functionalities in innovative ways.

A particularly promising avenue is the investigation of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, a reaction initiated at the allyl group could be designed to cascade into a ring-expansion or ring-opening of the cyclobutane (B1203170) core, providing access to a diverse array of complex fluorinated scaffolds. The strain of the cyclobutane ring can be a powerful driving force for such transformations. slideplayer.com Additionally, the development of new catalytic systems for the activation of C-C bonds within the cyclobutane ring could lead to unprecedented synthetic pathways. epfl.chnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. youtube.com Future research on this compound will likely involve the integration of its synthesis and derivatization into these modern technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. thieme.de This is particularly advantageous for handling potentially hazardous reagents or intermediates that may be involved in fluorination reactions. Automated synthesis platforms, on the other hand, can accelerate the discovery of new derivatives by rapidly performing and analyzing a large number of reactions in parallel. imperial.ac.ukhelgroup.com The development of a robust flow synthesis of this compound would enable its on-demand production and facilitate its use in high-throughput screening campaigns for drug discovery.

Advanced Computational Methodologies for Rational Design and Prediction

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the rational design of molecules and the prediction of their properties and reactivity. newswise.com For this compound, advanced computational methodologies will play a crucial role in guiding future research efforts.

Density functional theory (DFT) calculations, for example, can be used to predict the most likely pathways for new reactions, saving valuable experimental time and resources. nih.gov These computational tools can also be employed to understand the conformational preferences of the molecule and its derivatives, which is critical for designing compounds that can bind effectively to biological targets. Furthermore, computational screening of virtual libraries based on the this compound scaffold can identify promising candidates for synthesis and biological evaluation.

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields

The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges organic chemistry with other scientific disciplines. The unique properties conferred by the gem-difluoro group make this compound an attractive building block for applications in medicinal chemistry, materials science, and chemical biology. sigmaaldrich.comalfa-chemistry.comyoutube.com

In medicinal chemistry, derivatives of this compound could be explored as novel therapeutic agents, with the difluorocyclobutane motif serving to enhance metabolic stability and modulate biological activity. In materials science, the incorporation of this fluorinated building block into polymers or liquid crystals could lead to materials with novel thermal, optical, or electronic properties. alfa-chemistry.com In chemical biology, the allyl handle provides a site for the attachment of probes or tags, enabling the use of its derivatives to study biological processes. The concise synthesis of functionalized cyclobutene (B1205218) analogues for bioorthogonal tetrazine ligation showcases a potential application for related structures. mdpi.com

Q & A

Basic Question: What are the optimal synthetic routes for 1-Allyl-3,3-difluorocyclobutan-1-ol, and how can reaction conditions be tailored to improve yield?

Answer:
The synthesis typically involves allylation of a fluorinated cyclobutanone precursor. A Grignard or organometallic reagent (e.g., allylmagnesium chloride) is reacted with 3,3-difluorocyclobutanone under anhydrous conditions (e.g., THF, -78°C to 0°C). Purification via column chromatography (hexane/ethyl acetate) isolates the product. Key variables include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates.
  • Temperature control : Lower temperatures minimize side reactions like ring-opening.
  • Solvent polarity : THF balances reactivity and solubility .
    Yield optimization may require iterative adjustments to these parameters.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the cyclobutane ring (δ ~2.0–2.5 ppm for CH₂ groups), allyl protons (δ ~5.1–5.9 ppm), and hydroxyl (-OH) resonance. Fluorine coupling (²J₃-F) splits cyclobutane proton signals .
  • GC-MS : Molecular ion ([M]+) at m/z 160–170 (exact mass depends on isotopic fluorine distribution). Fragmentation patterns confirm allyl group loss (m/z ~83) .
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Advanced Question: How does the 3,3-difluoro substitution on the cyclobutane ring influence biological activity compared to mono- or non-fluorinated analogs?

Answer:
The difluoro group enhances lipophilicity and metabolic stability, improving membrane permeability. Comparative SAR studies show:

  • Electron-withdrawing effects : Fluorine reduces ring strain, stabilizing the cyclobutane conformation.
  • Hydrogen-bonding disruption : Difluoro substitution may hinder enzyme binding compared to hydroxyl-rich analogs.
    In vitro assays (e.g., enzyme inhibition) paired with computational docking (e.g., AutoDock Vina) quantify these effects .

Advanced Question: What strategies resolve contradictions in reported biological activity data for fluorinated cyclobutanols?

Answer:
Contradictions often arise from:

  • Solvent effects : Use standardized solvents (e.g., DMSO) to minimize assay variability.
  • Enantiomeric purity : Chiral HPLC separates isomers, as biological activity may differ between cis and trans configurations .
  • Target specificity : Validate targets via CRISPR knockouts or competitive binding assays .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?

Answer:

  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (allyl group) or electrophilic (fluorinated ring) attacks.
  • Molecular dynamics : Simulate solvation effects in polar (water) vs. nonpolar (chloroform) solvents .
  • Docking studies : Map interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal stability : Decomposition occurs >150°C; store at -20°C under inert gas (N₂/Ar).
  • Light sensitivity : UV exposure triggers allyl group isomerization; use amber vials.
  • Hydrolytic stability : Susceptible to ring-opening in acidic/basic conditions (pH <4 or >10) .

Advanced Question: What methodologies are used to study the compound’s potential as a fragment in drug discovery?

Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases).
  • X-ray crystallography : Resolve binding modes in protein-ligand complexes.
  • Fragment growing/merging : Combine with complementary fragments (e.g., aryl groups) via click chemistry .

Advanced Question: How can enantioselective synthesis be achieved for this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric allylation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
  • Chiral chromatography : Preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) .

Advanced Question: What are the degradation pathways of this compound under oxidative or reductive conditions?

Answer:

  • Oxidative degradation : Ozone or singlet oxygen cleaves the allyl group, forming cyclobutanone derivatives.
  • Reductive pathways : Hydrogenation (Pd/C, H₂) reduces the allyl group to propyl, altering bioactivity .
  • Photolysis : UV light induces cycloreversion to 3,3-difluorocyclobutanone .

Basic Question: How is the compound’s purity validated for in vitro studies?

Answer:

  • HPLC-UV/ELSD : ≥95% purity with C18 columns (acetonitrile/water gradient).
  • Elemental analysis : Match calculated vs. observed C, H, F, O percentages.
  • Karl Fischer titration : Quantify residual water (<0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.